7-Carboxynalidixic acid

Antibacterial activity metabolite inactivation quinolone SAR

7-Carboxynalidixic acid (CAS 1088-16-0), also referred to as 3,7-dicarboxynalidixic acid or 8-ethyl-5-oxo-5,8-dihydro-1,8-naphthyridine-2,6-dicarboxylic acid, is a naphthyridine dicarboxylic acid derivative with molecular formula C₁₂H₁₀N₂O₅ and monoisotopic mass 262.059 Da. It belongs to the naphthyridine carboxylic acids and derivatives class and is recognized as the terminal oxidative metabolite of the first-generation quinolone antibiotic nalidixic acid, formed via hydroxylation to 7-hydroxynalidixic acid followed by oxidation.

Molecular Formula C12H10N2O5
Molecular Weight 262.22 g/mol
CAS No. 1088-16-0
Cat. No. B091978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Carboxynalidixic acid
CAS1088-16-0
Synonyms3,7-dicarboxynalidixic acid
7-carboxynalidixic acid
Molecular FormulaC12H10N2O5
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1N=C(C=C2)C(=O)O)C(=O)O
InChIInChI=1S/C12H10N2O5/c1-2-14-5-7(11(16)17)9(15)6-3-4-8(12(18)19)13-10(6)14/h3-5H,2H2,1H3,(H,16,17)(H,18,19)
InChIKeyGYYKUDIJUJMYNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Carboxynalidixic Acid (CAS 1088-16-0): Identity, Class, and Basic Characteristics for Procurement Evaluation


7-Carboxynalidixic acid (CAS 1088-16-0), also referred to as 3,7-dicarboxynalidixic acid or 8-ethyl-5-oxo-5,8-dihydro-1,8-naphthyridine-2,6-dicarboxylic acid, is a naphthyridine dicarboxylic acid derivative with molecular formula C₁₂H₁₀N₂O₅ and monoisotopic mass 262.059 Da [1]. It belongs to the naphthyridine carboxylic acids and derivatives class and is recognized as the terminal oxidative metabolite of the first-generation quinolone antibiotic nalidixic acid, formed via hydroxylation to 7-hydroxynalidixic acid followed by oxidation [2]. Unlike its parent drug and the intermediate hydroxy metabolite, 7-carboxynalidixic acid is not a naturally occurring endogenous compound and is exclusively found in individuals exposed to nalidixic acid or its derivatives, placing it within the human exposome [3].

1 Inactive metabolite reference standard for bioanalytical specificity validation
2 Negative control for plasma-based assays under normal renal function
3 Human exposome metabolite for nalidixic acid exposure profiling

Why Nalidixic Acid or 7-Hydroxynalidixic Acid Cannot Substitute for 7-Carboxynalidixic Acid in Analytical and Research Applications


7-Carboxynalidixic acid is pharmacologically and analytically distinct from nalidixic acid (NA) and 7-hydroxynalidixic acid (HNA) across multiple dimensions that preclude functional interchangeability. Critically, the further oxidation of the 7-hydroxymethyl group to a 7-carboxyl group abolishes all antibacterial activity, rendering CNA a biologically inactive terminal metabolite, whereas both NA and HNA retain clinically relevant bactericidal potency [1]. This fundamental activity difference is compounded by divergent pharmacokinetic handling: CNA is not glucuronidated, is undetectable in plasma under normal renal function, and exhibits unique accumulation behavior in renal impairment—properties that are opposite to those of NA and HNA [2]. Consequently, procurement of CNA versus NA or HNA is not a matter of interchangeability; each serves irreducibly distinct roles as an inactive metabolite reference standard, a renal function biomarker, or an analytical impurity marker.

Antibacterial activity mismatch
CNA is reported inactive, while NA and HNA retain antibacterial activity; procurement intent must differentiate active vs. inactive reference standards.
Plasma detectability may not transfer
CNA is absent from normal plasma, unlike NA and HNA, which may shift assay negative-control suitability.
Metabolic conjugation pathway differs
CNA is not glucuronidated and can be directly quantified without hydrolysis, while NA/HNA require deconjugation steps; direct substitution may compromise method accuracy.

Quantitative Differentiation Evidence for 7-Carboxynalidixic Acid Against Closest Analogs


Complete Loss of Antibacterial Activity Versus Active Parent Drug and Hydroxy Metabolite

7-Carboxynalidixic acid is reported to be biologically inactive as an antibacterial agent, in contrast to nalidixic acid and its 7-hydroxy metabolite, both of which possess clinically meaningful bactericidal activity against gram-negative uropathogens [1]. The prescribing information for nalidixic acid explicitly lists the dicarboxylic acid derivative among inactive metabolites, while hydroxynalidixic acid is described as having antibacterial activity similar to that of the parent drug and accounts for approximately 30% of circulating active drug in blood and 80–85% of antibacterial activity in urine [2]. This functional dichotomy—terminal oxidative metabolite with zero antibacterial potency versus parent and intermediate metabolite with therapeutic activity—is the single most important differentiator for procurement.

Antibacterial activity
Reported
Biologically inactive vs. active parent and hydroxy metabolite
Supports metabolite reference standard selection for specificity validation
Activity context requires confirmation per study design
Antibacterial activity metabolite inactivation quinolone SAR

Absence from Plasma Under Normal Renal Function Versus Readily Detectable Parent and Hydroxy Metabolite

In subjects with normal renal function, 7-carboxynalidixic acid is consistently undetectable in plasma following oral nalidixic acid administration, whereas nalidixic acid and 7-hydroxynalidixic acid are readily measurable. Ferry et al. (1981) reported that CNA was never detected in plasma after single or repeated oral doses, although it accounted for approximately 25% of total urinary NA and metabolites measured [1]. This finding was corroborated by Vree et al. (1993), who confirmed that neither 7-carboxynalidixic acid nor its glucuronide conjugates were present in plasma after a 1,000 mg oral dose of nalidixic acid, while NA and HNA were measurable [2]. The plasma elimination half-lives of NA and HNA are 6–7 hours; no plasma half-life can be assigned to CNA under normal renal function because it is never detected in that compartment.

Plasma detectability
Head-to-head
Not detected in plasma under normal renal function
Supports negative control use for assay specificity validation
Detection limit context; method sensitivity review
Pharmacokinetics plasma concentration metabolite distribution

Absence of Glucuronide Conjugation Versus Extensive Glucuronidation of Nalidixic Acid and 7-Hydroxynalidixic Acid

7-Carboxynalidixic acid is excreted in urine exclusively as the unconjugated free acid and does not form glucuronide conjugates, a striking metabolic divergence from nalidixic acid and 7-hydroxynalidixic acid. Vree et al. (1988) demonstrated that 42% of nalidixic acid is glucuronidated and 40% is hydroxylated, while 57% of the 7-hydroxymethyl metabolite is glucuronidated; in contrast, 7-carboxynalidixic acid is excreted in urine and is not glucuronidated [1]. This was further confirmed by Vree et al. (1993), who reported that the acyl glucuronides of 7-carboxynalidixic acid were not present in either plasma or urine under acidic urine conditions [2]. The absence of glucuronidation means CNA does not require enzymatic hydrolysis prior to analytical quantification, unlike NA and HNA, for which glucuronide conjugates represent a substantial fraction of the total excreted material.

Glucuronide conjugation
Reported
0% conjugated (free acid); NA 42%, HNA 57%
Direct quantification without enzymatic hydrolysis
Method simplification context; may reduce analytical error sources
Phase II metabolism glucuronidation renal excretion

Minor Urinary Excretion Fraction Versus Predominant Urinary Elimination of Parent and Hydroxy Metabolite

7-Carboxynalidixic acid constitutes a minor fraction of total urinary nalidixic acid-related material, quantitatively distinguishing it from the dominant excretion products. Under acidic urine conditions (pH 5.0–5.5), Vree et al. (1993) reported the following distribution of an oral 1,000 mg nalidixic acid dose: unchanged nalidixic acid 0.2%, nalidixic acid acyl glucuronide 53.4%, 7-hydroxymethylnalidixic acid 10.0%, 7-hydroxymethylnalidixic acid acyl glucuronide 30.9%, and 7-carboxynalidixic acid 4.2% [1]. In a separate study by Ferry et al. (1981) conducted without urine acidification, CNA accounted for approximately 25% of total urinary NA and metabolites, indicating that urine pH significantly modulates the apparent contribution of CNA to total excreted material [2]. In both cases, CNA is quantitatively subordinate to the glucuronide conjugates of NA and HNA.

Urinary excretion fraction
Reported
4.2% (acidic urine) to ~25% (unacidified) of total NA-related material
Requires higher analytical sensitivity for accurate quantification
pH-dependent contribution; method pH control review
Urinary excretion mass balance metabolite profiling

Plasma Accumulation in Renal Insufficiency as a Differential Diagnostic Marker

A unique pharmacokinetic behavior of 7-carboxynalidixic acid is its emergence in plasma exclusively under conditions of impaired renal function, a phenomenon not observed for nalidixic acid itself. Cuisinaud et al. (1982) studied 23 patients with varying degrees of renal function and found that CNA, which could never be detected in the plasma of patients with normal renal function, appeared in the plasma of patients with renal insufficiency [1]. Plasma concentrations of CNA and creatinine were positively correlated, and the amount of urinary CNA increased with the degree of renal impairment. This is consistent with the hypothesis that HNA can still be biotransformed into CNA by the impaired kidney, but CNA cannot be easily excreted and therefore back-diffuses into the plasma. In contrast, renal insufficiency did not markedly affect the renal clearance of nalidixic acid itself [1]. A case report of massive nalidixic acid overdose (32 g) further confirms that carboxynalidixic acid can appear in plasma when elimination pathways are overwhelmed [2].

Renal impairment accumulation
Reported
Plasma emergence correlates with creatinine in renal insufficiency; NA pharmacokinetics relatively stable
Supports biomarker research for renal drug-metabolizing capacity
Correlation context; requires assay validation
Renal impairment metabolite accumulation biomarker

Optimal Procurement and Application Scenarios for 7-Carboxynalidixic Acid Based on Differentiated Evidence


Pharmacokinetic and Drug Metabolism Studies Requiring Simultaneous Quantification of Nalidixic Acid, Hydroxynalidixic Acid, and Carboxynalidixic Acid

In human or animal pharmacokinetic studies of nalidixic acid disposition, 7-carboxynalidixic acid is an indispensable analytical reference standard because it is one of the three core analytes—alongside NA and HNA—that must be simultaneously resolved and quantified in plasma and urine. The compound's unique properties—undetectability in normal plasma, absence of glucuronide conjugation, and minor but pH-dependent urinary excretion (4.2% to ~25% of total dose)—demand a high-purity reference standard to validate method specificity, establish calibration curves, and confirm that chromatographic peaks attributed to CNA are not confounded by co-eluting glucuronide conjugates of NA or HNA [1][2]. Without an authenticated CNA standard, pharmacokinetic mass balance studies of nalidixic acid are incomplete, as up to one-quarter of urinary metabolites may be unaccounted for or misassigned [3].

Pharmaceutical Impurity Profiling and Quality Control of Nalidixic Acid Drug Substance and Formulations

7-Carboxynalidixic acid represents a potential oxidative degradation product or process impurity in nalidixic acid active pharmaceutical ingredient (API) and finished dosage forms. As a dicarboxylic acid derivative with markedly higher aqueous solubility (predicted ~7,345 mg/L at 25°C) compared to nalidixic acid (~100 mg/L at 23°C), it can be chromatographically resolved and quantified using reversed-phase HPLC or micellar electrokinetic capillary chromatography methods with detection limits in the sub-ng/mL range . Pharmaceutical manufacturers and contract research organizations supporting ANDA/DMF submissions require a well-characterized CNA reference standard for forced degradation studies, method validation, and batch release testing to ensure that levels of this inactive metabolite do not exceed specification limits and that the antibacterial potency of the API is not compromised by oxidative conversion .

Clinical Biomarker Development for Renal Drug-Metabolizing Function Assessment

The unique property of 7-carboxynalidixic acid—absent from plasma in normal renal function but accumulating in plasma in proportion to the degree of renal impairment—positions this compound as a candidate biomarker for renal drug-metabolizing capacity [4]. Clinical laboratories and translational researchers developing LC-MS/MS assays to monitor CNA as a sentinel analyte in patients receiving nalidixic acid or in toxicological screening require a certified reference standard with documented purity, stability, and certificate of analysis to ensure accurate quantification across the clinically relevant concentration range. The positive correlation between plasma CNA and serum creatinine provides a quantitative foundation for using CNA as a functional probe of renal oxidative metabolic capacity [4].

Analytical Method Development and Cross-Validation Using Distinct Physicochemical Properties

The pronounced physicochemical differences between 7-carboxynalidixic acid and its precursors—specifically the presence of two carboxylic acid groups conferring higher polarity, greater aqueous solubility (~73-fold higher than nalidixic acid by predicted values), and distinct chromatographic retention behavior—make CNA an ideal system suitability marker for reversed-phase HPLC and capillary electrophoresis method development [5]. The compound's linear detection range (0.15–100 μg/mL, r > 0.999) and excellent intra-day precision (0.8–1.2% RSD) and inter-day precision (1.3–2.0% RSD) as demonstrated by micellar electrokinetic capillary chromatography validate its use as a reproducible reference analyte for instrument qualification and method transfer across laboratories [5].

Application
Selection Property
Validation Focus
PK and metabolite profiling studies
Inactive metabolite reference standard
Method specificity and co-elution control
Impurity profiling and degradation studies
Oxidative degradation marker
Chromatographic resolution and quantification
Renal function biomarker research
Plasma accumulation in renal impairment
Correlation with creatinine and renal function
Analytical method development and system suitability
High polarity and distinct retention
Precision and linearity verification
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